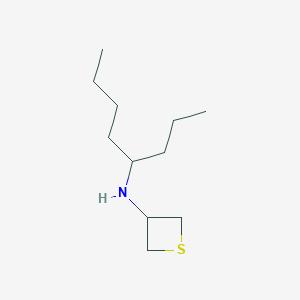

N-(Octan-4-yl)thietan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H23NS |

|---|---|

Molecular Weight |

201.37 g/mol |

IUPAC Name |

N-octan-4-ylthietan-3-amine |

InChI |

InChI=1S/C11H23NS/c1-3-5-7-10(6-4-2)12-11-8-13-9-11/h10-12H,3-9H2,1-2H3 |

InChI Key |

LCHBSRUEXAIMBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC)NC1CSC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Octan 4 Yl Thietan 3 Amine and Its Core Thietane Scaffold

Strategies for Thietane (B1214591) Backbone Construction

A variety of methods have been developed for the synthesis of the thietane ring, ranging from classical cyclization reactions to modern catalytic approaches.

Inter- and Intramolecular Nucleophilic Thioetherifications

A traditional and widely used method for constructing the thietane ring is through nucleophilic thioetherification. This can be achieved via either intermolecular or intramolecular pathways.

Intermolecular Double Nucleophilic Displacements: This approach involves the reaction of a 1,3-dihaloalkane with a sulfide (B99878) source, such as sodium sulfide. Although this is one of the oldest methods, it is still frequently applied. For example, 2,2-bis(bromomethyl)propane-1,3-diol reacts with sodium sulfide to form thietane-3,3-diyldimethanol.

Intramolecular Nucleophilic Substitution: A more common and often more efficient method is the intramolecular cyclization of a 3-mercaptoalkyl halide or sulfonate. This involves a two-step displacement sequence. For instance, a primary mesylate can undergo an SN2 reaction with potassium thioacetate (B1230152) (KSAc), followed by intramolecular SN2 cyclization under mild basic conditions to yield the thietane ring.

Table 1: Examples of Nucleophilic Thioetherification for Thietane Synthesis

| Starting Material | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| 1,3-dihaloalkanes | Sodium sulfide | Substituted thietanes | Classic intermolecular approach. | |

| D-xylose-derived dimesylate | 1. KSAc; 2. Mild base | Thietane derivative | Stepwise intramolecular displacement. | |

| 3-Mercaptoalkyl halides/sulfonates | Base | Substituted thietanes | Common intramolecular cyclization. |

Photochemical [2+2] Cycloadditions for Thietane Formation

Photochemical [2+2] cycloadditions, also known as thia-Paternò–Büchi reactions, provide a powerful route to thietanes, particularly for accessing multisubstituted and spirocyclic derivatives. This reaction typically involves the photo-assisted cycloaddition of a thiocarbonyl compound (like a thioketone or thioamide) and an alkene.

The reaction of thiobenzophenone (B74592) with various electron-rich and electron-deficient olefins under UV irradiation yields the corresponding thietanes, often with retention of the olefin's configuration. Similarly, UV light-induced [2+2] cycloaddition of thiones with cyclic alkenes has been used to synthesize spirothietane derivatives. While highly effective, a challenge of this method can be the instability of the thiocarbonyl compounds.

Ring Expansion Reactions of Thiiranes and Other Three-Membered Heterocycles

Ring expansion reactions of thiiranes (three-membered sulfur heterocycles) offer a versatile and efficient pathway to thietane derivatives. These transformations can be categorized as nucleophilic or electrophilic ring expansions.

Nucleophilic Ring Expansion: This can be achieved by reacting 2-(1-haloalkyl)thiiranes with various nucleophiles. A notable example is the reaction of thiiranes with dimethyloxosulfonium methylide (generated from trimethyloxosulfonium iodide and sodium hydride), which proceeds via a nucleophilic ring-opening followed by intramolecular displacement. This method provides a straightforward strategy for preparing various thietanes from readily available thiiranes.

Electrophilic Ring Expansion: In this approach, sulfur ylides can be converted into electrophilic metallocarbenes in the presence of a transition-metal catalyst like rhodium. These metallocarbenes then react with the electron-rich sulfur atom of the thiirane (B1199164), leading to an electrophilic ring expansion to form the thietane.

Ring-opening of other three-membered heterocycles, such as aziridines, can also lead to the formation of thietanes through subsequent intramolecular cyclization. For example, an aziridine-2-methyl tosylate derivative can undergo ring-opening with ammonium (B1175870) tetrathiomolybdate, followed by cyclization to yield a bridged thietane.

Nucleophilic Cyclizations and Stepwise Displacements

The construction of the thietane ring can be accomplished through nucleophilic cyclizations that involve a stepwise displacement mechanism. This strategy often utilizes precursors that already contain a portion of the desired ring structure.

A common method involves the use of thiourea (B124793) as a nucleophile in a double displacement reaction with a suitable substrate, such as 3,3-bis(chloromethyl)oxetane. The reaction proceeds through an isothiouronium intermediate, which upon heating with a base, generates a thiolate that undergoes intramolecular cyclization to form the thietane ring.

Another example is the synthesis of thietane-fused nucleosides. In this case, a starting material like methyl 2,3-anhydro-α-D-ribofuranoside can be treated with thiolacetic acid, followed by hydrolysis and an intramolecular nucleophilic ring-opening of the oxirane ring by the newly formed thiolate to generate the thietane ring.

Catalytic Approaches in Thietane Synthesis (e.g., Transition Metal, Organocatalysis, Lewis/Brønsted Acid Catalysis)

Catalytic methods are increasingly being developed for the synthesis of thietanes, offering advantages in efficiency and selectivity.

Transition Metal Catalysis: Transition metals, particularly rhodium, are used to catalyze the electrophilic ring expansion of thiiranes with sulfur ylides, as mentioned earlier. Palladium catalysts have been employed in the decarboxylative asymmetric allylic alkylation of thietane 1,1-dioxides, allowing for the creation of α-sulfonyl tetrasubstituted stereogenic centers with high enantioselectivity. Cobalt and ruthenium catalysts have also been explored for the cyclooligomerization of thietane.

Organocatalysis: Organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have been shown to catalyze the formal [2+2] cycloaddition of allenoates and dithioesters to produce thietane derivatives.

Lewis/Brønsted Acid Catalysis: Lewis acids (e.g., Ca²⁺ salts) and Brønsted acids have been used to catalyze the formation of 3,3-disubstituted thietane dioxides. This approach involves the generation of a carbocation on the thietane dioxide ring, which can then be trapped by various nucleophiles like arenes, thiols, and alcohols.

Stereoselective Synthesis of Thietane-3-amine Scaffolds

The synthesis of chiral thietane-3-amine scaffolds is crucial for the development of enantiomerically pure pharmaceuticals. Several strategies have been developed to achieve stereocontrol in the synthesis of these important building blocks.

One approach involves starting with a chiral precursor. For example, a chiral thietane derivative can be synthesized from a chiral thiirane-2-methanol under Mitsunobu conditions. The reaction proceeds through a nucleophilic ring-opening of the thiirane followed by an intramolecular substitution to yield the chiral thietane.

Another strategy is the stereoselective ring-opening of aziridines. Organocatalyzed ring-opening of aziridines with thiol nucleophiles can proceed with high diastereoselectivity, providing access to a range of 3-amino thietane derivatives with well-defined stereochemistry. Enantioselective synthesis of 3-aminothietane can also be achieved through chiral phase-transfer catalysis.

Furthermore, the synthesis of thietane-3-ol, a precursor to thietane-3-amine, can be achieved from chloromethyloxirane and hydrogen sulfide. The resulting thietane-3-ol can then be converted to the corresponding amine. For instance, thietane-3-ol can be used to produce 3-aminothietane-3-carboxylic acid, a modulator of the N-methyl-D-aspartate (NMDA) receptor.

Table 2: Strategies for Stereoselective Synthesis of Thietane-3-amine Scaffolds

| Strategy | Starting Material | Key Reagents/Catalysts | Product | Stereochemical Control | Reference |

|---|---|---|---|---|---|

| Chiral Pool Synthesis | Chiral thiirane-2-methanol | 3-Nitrophenol, Mitsunobu conditions | Chiral thietane derivative | Transfer of chirality from starting material. | |

| Organocatalyzed Ring Opening | Aziridines | Organocatalyst, thiol nucleophiles | Diastereomerically enriched 3-amino thietanes | Catalyst-controlled diastereoselectivity. | |

| Chiral Phase-Transfer Catalysis | - | Chiral phase-transfer catalyst | Enantiomerically enriched 3-amino thietane | Catalyst-controlled enantioselectivity. | |

| From Chiral Precursors | Chloromethyloxirane | 1. H₂S; 2. Conversion of alcohol to amine | Thietan-3-amine (B45257) | Derived from chiral epoxide. |

Organocatalyzed Ring Opening of Aziridines for Stereocontrol

A powerful and stereoselective strategy for the synthesis of 3-aminothietane derivatives involves the organocatalyzed ring-opening of aziridines. researchgate.net This method leverages readily available chiral aziridines to impart stereochemical control onto the final thietane product. The reaction typically proceeds via the activation of an N-substituted aziridine (B145994) with an organocatalyst, followed by a regioselective nucleophilic attack by a sulfur-containing species. researchgate.netrsc.org

In one approach, an acid-catalyzed ring-opening of aziridines with a thiol nucleophile can be employed. researchgate.net This reaction demonstrates broad substrate scope and maintains high functional group tolerance. researchgate.net For instance, the reaction of an activated aziridine with a nucleophile like thioacetic acid can furnish a β-aminothioacetate intermediate. researchgate.net Subsequent intramolecular cyclization, often induced by a base, would then yield the desired thietane ring. The stereochemistry of the starting aziridine is often transferred to the product, making this a valuable method for accessing enantiomerically enriched 3-aminothietanes. researchgate.net A study highlighted a stereoselective synthesis of 3-amino thietane derivatives through the organocatalyzed ring opening of aziridines, underscoring the method's utility in creating stereodefined structures. researchgate.net

Diastereoselective Approaches to Thietane Derivatives

Achieving diastereoselectivity is crucial in synthesizing complex molecules for pharmacological evaluation. For the thietane scaffold, photochemical [2+2] cycloaddition, also known as the thia-Paternò–Büchi reaction, stands out as a primary method for constructing the ring with stereocontrol. nih.govbeilstein-journals.org This reaction involves the cycloaddition of a thiocarbonyl compound (a thione or thioamide) with an alkene, typically under UV irradiation. beilstein-journals.orgresearchgate.net

The photochemical reaction of thioimides with alkenes is particularly noteworthy as it can produce stable thietane-fused β-lactams. clockss.org The introduction of an acyl group to the nitrogen atom of an aminothietane precursor stabilizes the resulting ring system, preventing the ring-opening reactions that can plague simpler aminothietanes. clockss.org The stereochemical outcome of the cycloaddition is often dependent on the geometry of the starting alkene and the nature of the substituents. beilstein-journals.org

For example, the irradiation of thiobenzophenone in the presence of various electron-rich or electron-deficient olefins yields thietanes, often with retention of the original olefin configuration. beilstein-journals.org This allows for the predictable synthesis of specific diastereomers.

| Thiocarbonyl Compound | Alkene Partner | Key Feature | Reference |

|---|---|---|---|

| Thiobenzophenone | Electron-rich or electron-deficient olefins | Retention of olefin configuration in the thietane product. | beilstein-journals.org |

| Acyclic Thioimides | Various alkenes | Forms stable thietane-fused β-lactams. | clockss.org |

| Thiothymidine derivatives | Intramolecular alkene | Forms thietane-fused nucleic acid photoproducts. | clockss.org |

N-Alkylation and Amination Strategies for N-(Octan-4-yl)thietan-3-amine Formation

The formation of the target compound requires the synthesis of the core 3-aminothietane structure, followed by the specific installation of the octan-4-yl group onto the nitrogen atom.

Direct Amination Reactions for 3-Amino Thietanes

Direct amination provides an efficient route to 3-aminothietanes from a pre-formed thietane ring bearing a suitable leaving group. researchgate.net This method relies on a nucleophilic substitution (SN2) mechanism. A thietane derivative substituted at the 3-position with a good leaving group, such as a halide (Br, Cl) or a sulfonate ester (tosylate, mesylate), is treated with an amine nucleophile. researchgate.net

Commonly used nitrogen sources include ammonia, which provides the primary amine directly, or an azide (B81097) salt like sodium azide. google.com The use of sodium azide yields a 3-azidothietane intermediate, which is then cleanly reduced to the corresponding 3-aminothietane using standard reducing agents like catalytic hydrogenation (e.g., H₂/Pd-C) or lithium aluminum hydride (LiAlH₄). google.com This two-step azide-based sequence is often preferred due to the high nucleophilicity of the azide anion and the mild conditions required for the subsequent reduction. A patent describes reacting a thietane with a leaving group at the 3-position with nucleophiles such as N₃⁻ or NH₃ in an aqueous medium. google.com

Derivatization of Thietane-3-ols to Thietane-3-amines

An alternative and highly versatile pathway to 3-aminothietanes begins with thietan-3-ol (B1346918). This starting material can be synthesized through several methods, including the reaction of 1,3-dichloropropan-2-ol with a sulfide source or the reduction of thietan-3-one (B1315229) with sodium borohydride. nih.govgoogle.com

The conversion of the hydroxyl group of thietan-3-ol to an amine is typically a two-step process:

Activation of the Hydroxyl Group : The alcohol is first converted into a better leaving group. This is commonly achieved by reacting thietan-3-ol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. google.com This reaction forms a stable thietan-3-yl tosylate or mesylate.

Nucleophilic Substitution : The resulting sulfonate ester is then subjected to nucleophilic substitution with a nitrogen source, as described in the direct amination section (2.3.1). Reaction with sodium azide followed by reduction is a common and effective choice. google.com

This derivatization strategy is advantageous as it utilizes a stable and accessible starting material (thietan-3-ol) and employs reliable, high-yielding transformations. google.com

Installation of the Octan-4-yl Moiety onto the Thietan-3-amine Core

The final step in the synthesis of N-(Octan-4-yl)thietan-3-amine is the formation of the C-N bond between the thietan-3-amine core and the octan-4-yl group. While direct alkylation with a suitable alkyl halide is possible, it often leads to undesired over-alkylation, yielding tertiary amines and quaternary ammonium salts. masterorganicchemistry.com A more controlled and widely used method is reductive amination. masterorganicchemistry.com

Reductive amination involves the reaction of the primary amine (thietan-3-amine) with a ketone (4-octanone). libretexts.orgorganicchemistrytutor.com The reaction proceeds in two stages, which can often be performed in a single pot:

Imine Formation : Thietan-3-amine reacts with 4-octanone, typically under mildly acidic conditions, to form a thietan-3-yl-imino-octane intermediate. organicchemistrytutor.com

Reduction : The C=N double bond of the imine is then selectively reduced to an amine. libretexts.org

Specialized reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are ideal for this transformation because they are mild enough not to reduce the starting ketone but are highly effective at reducing the protonated imine intermediate. masterorganicchemistry.com This one-pot procedure is highly efficient for creating secondary amines and avoids the common pitfalls of direct alkylation. masterorganicchemistry.com A patent on the reductive amination of thietan-3-ones further supports the application of this type of chemistry to the thietane system. google.com

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

|---|---|---|---|---|

| Thietan-3-amine | 4-Octanone | 1. Mild Acid (e.g., AcOH) 2. NaBH(OAc)₃ or NaBH₃CN | N-(Octan-4-yl)thietan-3-amine | masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com |

Preclinical Pharmacological Investigations and Biological Activities of N Substituted Thietanamines

In Vitro Assessments of Biological Activity

Antimicrobial and Antifungal Activity

No studies reporting the in vitro antimicrobial or antifungal activity of N-(Octan-4-yl)thietan-3-amine have been identified.

Anticancer Potential and Antiproliferative Effects in Cell Lines

There are no available research findings on the anticancer potential or antiproliferative effects of N-(Octan-4-yl)thietan-3-amine in any cell lines.

Antioxidant, Antiplatelet, and Anticoagulant Properties

There is no published data on the antioxidant, antiplatelet, or anticoagulant properties of N-(Octan-4-yl)thietan-3-amine.

Enzyme Inhibition Assays

No enzyme inhibition assays have been reported for N-(Octan-4-yl)thietan-3-amine in the available scientific literature.

Ex Vivo Studies and Tissue-Level Interactions

There are no published ex vivo studies investigating the tissue-level interactions of N-(Octan-4-yl)thietan-3-amine.

Pharmacological Target Identification and Engagement (Preclinical)

Direct preclinical studies identifying the specific pharmacological targets of N-(Octan-4-yl)thietan-3-amine are not available in the current body of scientific literature. The exploration of thietane (B1214591) derivatives in medicinal chemistry is an emerging area, with a growing number of reports suggesting potential applications in analog design for various therapeutic targets. benthamdirect.comnih.gov

Research into other, more complex thietane-containing molecules has revealed engagement with a range of biological targets. For instance, thietane-based nucleoside analogs have been investigated as potential antiviral agents, suggesting interaction with viral enzymes such as polymerases. nih.govnih.gov Additionally, modifications of complex natural products with a thietane ring have been synthesized to probe structure-activity relationships for anticancer agents that interact with microtubules. nih.gov

It is important to note that the pharmacological targets of N-substituted thietanamines would be significantly influenced by the nature of the substituent on the nitrogen atom. The octan-4-yl group in N-(Octan-4-yl)thietan-3-amine introduces a significant lipophilic component, which would likely dictate its pharmacokinetic properties and could influence its affinity for various biological macromolecules. Without specific experimental data, any discussion of its pharmacological targets remains speculative.

Table 1: Investigated Biological Targets of Thietane-Containing Compounds

| Compound Class | Potential Pharmacological Target | Therapeutic Area |

|---|---|---|

| Thietanose Nucleosides | Viral Polymerases | Antiviral |

| D-ring Modified Thia-taxoids | Microtubules | Anticancer |

This table represents potential targets for the broader class of thietane-containing compounds and not specifically for N-(Octan-4-yl)thietan-3-amine.

Observed Biological Responses and Potential Molecular Mechanisms of Action (Preclinical)

Consistent with the lack of target identification studies, there is no specific preclinical data detailing the biological responses or molecular mechanisms of action for N-(Octan-4-yl)thietan-3-amine. The biological activity of any given N-substituted thietanamine would be a direct consequence of its interaction with its specific pharmacological target(s).

In broader studies of thietane derivatives, a variety of biological responses have been observed. For example, certain thietane-containing nucleosides have demonstrated broad-spectrum antiviral activity in cell-based assays. nih.gov The proposed mechanism for such activity often involves the inhibition of viral replication machinery. nih.gov In the context of cancer research, synthetic thietane derivatives of paclitaxel (B517696) have been evaluated for their ability to inhibit cell growth, with the presumed mechanism being the disruption of microtubule dynamics, similar to the parent compound. nih.gov

The octyl substituent of N-(Octan-4-yl)thietan-3-amine suggests that the compound may interact with cellular membranes or lipophilic binding pockets within proteins. However, without experimental evidence, it is not possible to definitively state the biological responses or the molecular pathways that might be modulated by this specific compound. Further preclinical investigations, including in vitro binding assays, cellular functional screens, and in vivo animal models, would be necessary to elucidate the pharmacological profile of N-(Octan-4-yl)thietan-3-amine.

Table 2: Summary of Preclinical Biological Responses for Select Thietane Derivatives

| Compound Type | Observed Biological Response | Potential Mechanism of Action |

|---|---|---|

| Thietanose Nucleosides | Inhibition of viral replication | Interference with viral enzymes |

| Thia-taxoid Derivatives | Cytotoxicity against cancer cell lines | Disruption of microtubule function |

This table illustrates the types of biological responses observed for some thietane-containing compounds and should not be directly extrapolated to N-(Octan-4-yl)thietan-3-amine.

Structure Activity Relationship Sar and Ligand Design Principles for N Octan 4 Yl Thietan 3 Amine Analogues

Systematic Exploration of Substituent Effects on the Thietane (B1214591) Ring System

The thietane ring is a four-membered heterocycle containing a sulfur atom, which serves as a versatile scaffold in drug design. nih.govresearchgate.net Its puckered, three-dimensional structure allows for precise spatial orientation of substituents, which can significantly impact target binding and pharmacokinetic properties. The introduction of substituents at the 2- and 4-positions of the thietane ring can influence the molecule's polarity, lipophilicity, and metabolic stability.

Research into various thietane derivatives has shown that the nature and position of substituents are critical for biological activity. nih.gov For instance, the addition of small alkyl or polar groups can modulate the compound's interaction with specific residues in a protein's binding pocket. The sulfur atom itself can participate in hydrogen bonding or other non-covalent interactions, a feature that can be tuned by adjacent substituents. nih.gov

The antimicrobial activity of certain thietane derivatives, for example, has been shown to depend on the nature of the substituent attached to a benzene ring, which is in turn linked to the thietane moiety. nih.gov Analogues with amino or hydroxyl groups on the aromatic ring exhibited greater potency, highlighting the importance of hydrogen-bonding capabilities. nih.gov

A systematic approach to exploring these effects involves synthesizing a library of analogues with diverse substituents at the available positions on the thietane ring and evaluating their biological activity.

Table 1: Hypothetical Substituent Effects on the Thietane Ring of N-(Octan-4-yl)thietan-3-amine Analogues

| Analogue | Substitution on Thietane Ring (R) | Hypothetical Biological Activity (IC₅₀, µM) | Rationale for Change in Activity |

| N-(Octan-4-yl)thietan-3-amine | -H | 10.5 | Baseline compound. |

| 2-Methyl-N-(octan-4-yl)thietan-3-amine | -CH₃ at C2 | 8.2 | Introduction of a small lipophilic group may enhance binding affinity through van der Waals interactions. |

| 2,2-Dimethyl-N-(octan-4-yl)thietan-3-amine | gem-Dimethyl at C2 | 15.8 | Steric hindrance from the gem-dimethyl group may disrupt optimal binding conformation. |

| 2-Hydroxy-N-(octan-4-yl)thietan-3-amine | -OH at C2 | 5.1 | The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming a key interaction with the target. |

| 2-Fluoro-N-(octan-4-yl)thietan-3-amine | -F at C2 | 7.9 | Fluorine substitution can alter local electronics and improve metabolic stability. |

Impact of N-Substitution on Biological Activity and Selectivity

The N-substituent of an amine plays a crucial role in determining its pharmacological profile. In N-(Octan-4-yl)thietan-3-amine, the octan-4-yl group is a significant lipophilic moiety that dictates how the molecule interacts with hydrophobic pockets in a biological target. The length, branching, and cyclic nature of this alkyl group can have a profound impact on both potency and selectivity.

SAR studies on various N,N-substituted amine derivatives have demonstrated that modifications to the N-substituent can fine-tune the compound's activity. nih.govmdpi.com For instance, in a series of cholesteryl ester transfer protein (CETP) inhibitors, the nature of the groups on the amine was critical for potency. nih.gov Similarly, in studies on tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTT), the lipophilicity of the N-substituents was directly correlated with antimicrobial activity, though often with accompanying cytotoxicity. mdpi.com

Optimizing the N-octanyl group in N-(Octan-4-yl)thietan-3-amine could involve several strategies:

Varying Chain Length: Shortening or lengthening the alkyl chain can determine the optimal fit within a hydrophobic binding domain.

Introducing Branching: Altering the branching pattern (e.g., moving from an octan-4-yl to an octan-2-yl or a more branched isomer like tert-octyl) can influence conformational rigidity and metabolic stability.

Incorporating Cyclic Moieties: Replacing the linear alkyl chain with a cycloalkyl or an aryl group can introduce conformational constraints and provide new interaction points, potentially increasing selectivity for a specific target.

Table 2: Hypothetical Impact of N-Substitution on the Biological Activity of Thietan-3-amine (B45257) Analogues

| Analogue | N-Substituent (R') | Hypothetical Biological Activity (IC₅₀, µM) | Rationale for Change in Activity |

| N-(Butan-2-yl)thietan-3-amine | Butan-2-yl | 25.3 | Shorter alkyl chain may lead to weaker hydrophobic interactions and reduced potency. |

| N-(Octan-4-yl)thietan-3-amine | Octan-4-yl | 10.5 | Baseline compound with moderate lipophilicity and activity. |

| N-(Dodecan-6-yl)thietan-3-amine | Dodecan-6-yl | 18.9 | Excessively long alkyl chain may be too large for the binding pocket, reducing activity. |

| N-(Cyclohexylmethyl)thietan-3-amine | Cyclohexylmethyl | 6.8 | The cyclic moiety introduces conformational restriction and may improve binding efficiency. |

| N-(4-Phenylbutyl)thietan-3-amine | 4-Phenylbutyl | 4.2 | The terminal phenyl group can engage in π-stacking interactions, significantly enhancing potency. |

Bioisosteric Replacement Strategies Involving Thietane Fragments

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or optimize its pharmacokinetic profile. openaccessjournals.comufrj.br The thietane ring itself can be considered a bioisostere of other cyclic systems. nih.govresearchgate.net

Unlike its oxygen analogue, the oxetane ring, the thietane ring has received less attention but offers unique properties. eurekaselect.com The larger sulfur atom compared to oxygen results in different bond lengths and angles, leading to a distinct ring pucker and geometry. The thietane is also more lipophilic and less polar than oxetane. These differences can be exploited in drug design to improve properties like cell permeability and metabolic stability.

Common bioisosteric replacements for the thietane ring include:

Oxetane: Replacing sulfur with oxygen increases polarity and hydrogen bond accepting capacity. u-tokyo.ac.jp

Azetidine: Replacing sulfur with a nitrogen atom introduces a basic center and a hydrogen bond donor/acceptor site.

Cyclobutane: This replacement removes the heteroatom, which can be useful for probing the importance of the sulfur atom's interactions and increasing lipophilicity.

gem-Dimethyl Group: The three-dimensional space occupied by a thietane can sometimes be mimicked by a gem-dimethyl group on a carbon scaffold, which can improve metabolic stability.

These replacements allow medicinal chemists to systematically probe the structural and electronic requirements of the biological target and to fine-tune the physicochemical properties of the lead compound. researchgate.net

Conformational Analysis and its Correlation with Biological Profile

Computational studies and NMR spectroscopy are often used to determine the preferred conformations of small molecules. nih.gov For thietane derivatives, the ring can undergo inversion, and the energetic barrier between different puckered states can be influenced by the substituents. The biologically active conformation is the one that the molecule adopts when bound to its target. Understanding the conformational preferences of N-(Octan-4-yl)thietan-3-amine analogues is crucial for rational drug design.

For instance, a computational study on C-nucleoside analogues of tiazofurin revealed that biological activity was correlated with an energetically favorable conformation around the glycosidic bond. nih.gov Similarly, for analogues of N-(Octan-4-yl)thietan-3-amine, the dihedral angle between the thietane ring and the N-alkyl substituent could be a critical factor for activity. A rigidified analogue that locks the molecule in the bioactive conformation may exhibit significantly enhanced potency.

Development of Analogues for Enhanced Activity or Specificity

The development of analogues of N-(Octan-4-yl)thietan-3-amine with improved properties requires a multi-faceted approach that integrates the SAR principles discussed previously. The goal is to design new molecules that retain the key pharmacophoric features while optimizing other properties such as potency, selectivity, and metabolic stability.

A rational design cycle for developing improved analogues would involve:

Establishing a Baseline: Synthesizing and testing N-(Octan-4-yl)thietan-3-amine to determine its initial biological activity profile.

Thietane Ring Modification: Creating a series of analogues with substituents at the 2- and 4-positions of the thietane ring to probe for beneficial interactions with the target.

N-Substituent Optimization: Systematically varying the N-alkyl group to improve hydrophobic and steric interactions within the binding pocket. This could involve exploring different chain lengths, branching patterns, and the introduction of cyclic or aromatic moieties.

Bioisosteric Replacement: Synthesizing analogues where the thietane ring is replaced by other four-membered heterocycles (e.g., oxetane, azetidine) or acyclic mimics to assess the role of the sulfur-containing ring.

Conformational Constraint: Introducing elements of rigidity, such as incorporating the N-alkyl chain into a larger ring system, to lock the molecule in its bioactive conformation.

Through this iterative process of design, synthesis, and biological evaluation, it is possible to develop analogues of N-(Octan-4-yl)thietan-3-amine with significantly enhanced activity and a more desirable pharmacological profile.

Advanced Analytical Techniques for Characterization of N Octan 4 Yl Thietan 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like N-(Octan-4-yl)thietan-3-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR)

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the structure of N-(Octan-4-yl)thietan-3-amine. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

For N-(Octan-4-yl)thietan-3-amine, specific signals corresponding to the thietane (B1214591) ring, the octyl chain, and the amine group are expected. The protons and carbons on the thietane ring, being part of a strained heterocyclic system, would exhibit characteristic chemical shifts. Similarly, the methine proton on the octyl chain directly attached to the nitrogen (C4-H) would be deshielded and appear at a lower field compared to other alkyl protons. openstax.org The chemical shifts of carbons are influenced by the electronegativity of adjacent atoms; thus, carbons bonded to nitrogen or sulfur will have distinct signals. libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts for N-(Octan-4-yl)thietan-3-amine

Note: The following data are predicted values based on typical chemical shift ranges for similar functional groups and may not represent exact experimental values.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Thietane C3-H | 3.5 - 4.0 | 55 - 65 |

| Thietane C2/C4-H₂ | 3.0 - 3.5 | 30 - 40 |

| Octan-4-yl C4-H | 2.8 - 3.2 | 50 - 60 |

| N-H | 0.5 - 5.0 (broad) | N/A |

| Octan-4-yl -CH₂- | 1.2 - 1.6 | 20 - 40 |

| Octan-4-yl -CH₃ | 0.8 - 1.0 | 10 - 15 |

Two-Dimensional NMR Techniques (e.g., HSQC)

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable as it maps direct one-bond correlations between protons and the heteronuclei they are attached to, most commonly ¹³C. wikipedia.orgpressbooks.pub

In an HSQC spectrum of N-(Octan-4-yl)thietan-3-amine, a cross-peak appears at the intersection of the chemical shifts of a proton and its directly bonded carbon. libretexts.org This technique allows for the unambiguous assignment of each protonated carbon in the molecule. For instance, the signal for the methine proton on the thietane ring (C3-H) would show a correlation to the signal of the C3 carbon. This method is highly sensitive and helps to resolve signal overlap that can occur in crowded one-dimensional spectra. libretexts.org

Application in Stereochemical Assignment

N-(Octan-4-yl)thietan-3-amine possesses two stereocenters: one at the C3 position of the thietane ring and another at the C4 position of the octyl chain. Determining the relative and absolute stereochemistry at these centers is critical for a complete structural characterization. NMR spectroscopy, often in conjunction with computational methods, is a powerful tool for this purpose. academie-sciences.fr

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons. By observing through-space correlations between protons on the thietane ring and the octyl substituent, the relative configuration of the two stereocenters can be inferred. For complex stereochemical problems, computational modeling combined with NMR data, such as comparing experimental chemical shifts to those calculated for different possible stereoisomers, can provide a confident assignment. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For N-(Octan-4-yl)thietan-3-amine (Molecular Formula: C₁₁H₂₃NS, Molecular Weight: 201.37), MS is used to confirm the molecular mass and to deduce structural information from its fragmentation patterns.

Ionization Methods (ESI, APCI, EI)

Several ionization methods can be used to analyze N-(Octan-4-yl)thietan-3-amine, with the choice depending on the analyte's properties and the desired information.

Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules. Given the presence of the amine group, this compound can be readily protonated to form an [M+H]⁺ ion, making ESI a suitable method for accurate molecular weight determination with minimal fragmentation.

Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is well-suited for less polar and more volatile compounds. APCI would also likely produce a strong protonated molecule [M+H]⁺ peak for this compound.

Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons. This method results in extensive fragmentation and provides a characteristic fragmentation pattern, which acts as a molecular fingerprint. While the molecular ion peak (M⁺˙) may be weak or absent for aliphatic amines, the resulting fragments are highly informative for structural elucidation. whitman.edu

Interpretation of Fragmentation Pathways, including Alpha-Cleavage of Amines

The fragmentation of aliphatic amines in mass spectrometry is dominated by a characteristic pathway known as alpha-cleavage. libretexts.org This process involves the cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom. libretexts.org This cleavage is favorable because it results in the formation of a stable, resonance-stabilized iminium cation. libretexts.org

For the secondary amine N-(Octan-4-yl)thietan-3-amine, there are three possible sites for alpha-cleavage. The molecular ion (M⁺˙) would have an odd m/z value of 201, consistent with the nitrogen rule for compounds containing a single nitrogen atom. whitman.edu The cleavage of the largest alkyl group is typically the most favored fragmentation pathway. whitman.edu

The primary fragmentation pathways are:

Cleavage of the propyl group from the octan-4-yl moiety, resulting in the loss of a propyl radical (•C₃H₇).

Cleavage of the butyl group from the octan-4-yl moiety, resulting in the loss of a butyl radical (•C₄H₉).

Cleavage within the thietane ring , which is generally less favored than cleavage of the acyclic alkyl chains.

Predicted Major Fragments from Alpha-Cleavage of N-(Octan-4-yl)thietan-3-amine (m/z 201)

| Fragment Ion Structure | Lost Radical | Predicted m/z | Notes |

|---|---|---|---|

| [C₈H₁₈N]⁺ (Iminium ion) | •C₃H₅S (Thietanyl radical) | 128 | Cleavage of the C-N bond to the thietane ring. |

| [C₇H₁₄NS]⁺ (Iminium ion) | •C₄H₉ (Butyl radical) | 144 | Alpha-cleavage with loss of the butyl group. Potentially a major fragment. |

| [C₈H₁₆NS]⁺ (Iminium ion) | •C₃H₇ (Propyl radical) | 158 | Alpha-cleavage with loss of the propyl group. Often the most abundant fragment (base peak) due to the loss of the largest possible radical. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to within 5 ppm), which allows for the determination of its elemental formula.

For N-(Octan-4-yl)thietan-3-amine, HRMS is used to confirm its molecular formula, C₁₁H₂₃NS. In a typical analysis, the compound is ionized, often using a soft ionization technique like electrospray ionization (ESI), to form the protonated molecule, [M+H]⁺. The mass analyzer then measures the mass-to-charge ratio (m/z) of this ion with exceptional accuracy. The experimentally measured exact mass is then compared to the theoretically calculated mass for the proposed elemental composition. A close match between these values provides strong evidence for the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The fragmentation pattern offers additional structural information. For N-(Octan-4-yl)thietan-3-amine, a characteristic fragmentation would be the alpha-cleavage adjacent to the nitrogen atom, a common pathway for amines.

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Deviation (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₁H₂₄NS⁺ | 202.1624 | 202.1621 | -1.5 |

Chromatographic Methods for Purification and Purity Assessment

Chromatography is fundamental to separating N-(Octan-4-yl)thietan-3-amine from reaction byproducts and starting materials, as well as for assessing its purity. The choice of method depends on the scale of purification and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile or thermally sensitive compounds like N-(Octan-4-yl)thietan-3-amine. Due to the basic nature of the secondary amine group, chromatographic analysis on standard silica-based columns can be challenging, often resulting in poor peak shape (tailing) due to strong interactions with acidic silanol (B1196071) groups on the stationary phase.

To overcome this, several strategies can be employed. One common approach is to use a mobile phase containing a basic additive, such as triethylamine (B128534) or ammonia, to saturate the active sites on the stationary phase. Alternatively, specialized columns designed for amine analysis, such as those with end-capping or an amine-functionalized stationary phase, can provide excellent separation and peak symmetry. Reversed-phase HPLC on a C18 column is typically used, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or ELSD |

| Expected Retention Time | ~12.5 minutes |

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. N-(Octan-4-yl)thietan-3-amine, with a moderate molecular weight, can be analyzed by GC. However, similar to HPLC, the basicity of the amine can lead to adsorption on standard GC columns, causing peak tailing and potential sample loss.

To ensure reliable analysis, base-deactivated columns are often used. These columns have a stationary phase that has been treated to minimize interactions with basic analytes. Packed columns with a support treated with potassium hydroxide (B78521) (KOH) have also been traditionally used for amine analysis. For detection, a Flame Ionization Detector (FID) is commonly employed due to its sensitivity towards organic compounds. In some cases, derivatization of the amine, for instance by acylation, can improve its chromatographic behavior and volatility.

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Expected Retention Time | ~9.8 minutes |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used primarily to monitor the progress of a chemical reaction or to quickly assess the purity of a sample. For N-(Octan-4-yl)thietan-3-amine, a silica (B1680970) gel plate is typically used as the stationary phase.

A suitable mobile phase, or eluent, is chosen to achieve good separation between the target compound and any impurities. A common eluent system for amines is a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent, often with a small amount of a basic modifier like triethylamine to prevent streaking. After eluting the plate, the compound spot is visualized. Since the compound lacks a strong chromophore, visualization may require staining. Common stains for amines include potassium permanganate (B83412) (KMnO₄), which reacts with the oxidizable amine and sulfur atom, or ninhydrin, which specifically reacts with primary and secondary amines to produce a colored spot. The retention factor (Rf) value is then calculated to characterize the compound's mobility in that specific TLC system.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane / Triethylamine (20:79:1) |

| Visualization | Potassium permanganate stain |

| Expected Rf | ~0.35 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorbance of light versus the wavenumber, revealing the characteristic vibrational frequencies of the functional groups.

The IR spectrum of N-(Octan-4-yl)thietan-3-amine is expected to show several characteristic absorption bands that confirm its structure. As a secondary amine, it should exhibit a single, relatively weak N-H stretching band. The presence of the octyl and thietane moieties will be confirmed by strong C-H stretching bands. The fingerprint region will contain vibrations corresponding to C-N and C-S bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350-3310 | N-H Stretch | Secondary Amine |

| 2955-2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| 1465-1450 | C-H Bend | Alkyl (CH₂) |

| 1250-1020 | C-N Stretch | Aliphatic Amine |

| 750-600 | C-S Stretch | Thioether (Thietane) |

Computational Chemistry and Molecular Modeling for N Octan 4 Yl Thietan 3 Amine Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to its protein target.

Prediction of Binding Modes and Affinities

Currently, there is a lack of publicly available scientific literature detailing specific molecular docking studies performed on N-(Octan-4-yl)thietan-3-amine. Therefore, the binding modes and affinities of this particular compound with any specific biological target have not been reported.

In a typical molecular docking workflow, the three-dimensional structure of the ligand, N-(Octan-4-yl)thietan-3-amine, would be prepared and docked into the binding site of a target protein. The docking algorithm would then generate a series of possible binding poses, and a scoring function would be used to estimate the binding affinity for each pose. The results would be presented in a table format, as shown in the hypothetical example below.

Hypothetical Docking Results for N-(Octan-4-yl)thietan-3-amine

| Target Protein | Binding Affinity (kcal/mol) | Predicted Binding Mode |

|---|---|---|

| Not Available | Not Available | Not Available |

| Not Available | Not Available | Not Available |

Identification of Key Residues and Interaction Networks

Without specific docking studies, the key amino acid residues and interaction networks involved in the binding of N-(Octan-4-yl)thietan-3-amine to a biological target remain unidentified.

Following a successful docking simulation, an analysis of the ligand-protein interactions would reveal the key residues in the binding pocket that form significant contacts with the ligand. These interactions could include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is crucial for understanding the molecular basis of binding and for designing modifications to the ligand to improve its affinity and selectivity. A table summarizing these interactions would typically be generated.

Hypothetical Key Interactions for N-(Octan-4-yl)thietan-3-amine

| Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Not Available | Not Available | Not Available |

| Not Available | Not Available | Not Available |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to investigate the stability of ligand-protein complexes, conformational changes in both the ligand and the protein, and to refine the results of molecular docking studies.

Analysis of Ligand-Protein Complex Stability

As with molecular docking, there are no specific MD simulation studies reported in the scientific literature for N-(Octan-4-yl)thietan-3-amine. Consequently, the stability of its complex with any protein target has not been computationally assessed.

In a typical MD simulation study of a ligand-protein complex, the system is solvated in a water box with appropriate ions, and the simulation is run for a specific period (e.g., nanoseconds). The stability of the complex is then analyzed by calculating the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. A stable complex will exhibit minimal fluctuations in RMSD.

Hypothetical RMSD Data for N-(Octan-4-yl)thietan-3-amine Complex

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) |

|---|---|---|

| Not Available | Not Available | Not Available |

| Not Available | Not Available | Not Available |

Conformational Changes of the Thietane (B1214591) Ring and Octan-4-yl Moiety

The conformational dynamics of the thietane ring and the octan-4-yl moiety of N-(Octan-4-yl)thietan-3-amine have not been specifically investigated through MD simulations in published research. The thietane ring is a four-membered sulfur-containing heterocycle that can adopt different puckered conformations. The flexible octan-4-yl chain can also explore a wide range of conformations. MD simulations would be instrumental in characterizing the preferred conformations of these structural components when the molecule is in a bound or unbound state.

Simulation Fingerprints (SimFPs) for Interaction Frequencies

Simulation fingerprints (SimFPs) are a method to analyze the frequency of interactions between a ligand and the residues of a protein during an MD simulation. As no MD simulations have been reported for N-(Octan-4-yl)thietan-3-amine, there is no data available on its interaction frequencies with any biological target.

SimFPs provide a detailed picture of the dynamic interactions that stabilize the ligand-protein complex. They can highlight which interactions are consistently maintained throughout the simulation and which are more transient. This information is valuable for understanding the key determinants of binding and for guiding lead optimization efforts.

Principal Component Analysis (PCA) for Essential Dynamics

At present, specific studies applying PCA to the essential dynamics of N-(Octan-4-yl)thietan-3-amine are not widely available in published literature. However, the methodology would involve running molecular dynamics simulations to generate a conformational ensemble, followed by the application of PCA to the atomic coordinates. The resulting principal components would describe the major axes of motion, highlighting the flexibility of the octyl chain and the puckering of the thietane ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in drug discovery and toxicology for predicting the activity of new compounds.

The development of predictive QSAR models for N-(Octan-4-yl)thietan-3-amine and related compounds would involve compiling a dataset of molecules with known biological activities. Various machine learning algorithms, such as multiple linear regression, partial least squares, or more advanced methods like artificial neural networks, can then be used to build a model that correlates molecular descriptors with the observed activity. For instance, a hypothetical QSAR model could be developed to predict the antifungal activity of a series of thietane derivatives.

A generic workflow for developing such a model is presented in the table below:

| Step | Description |

| 1. Data Collection | Gather a dataset of thietane derivatives with experimentally determined biological activity (e.g., IC50 values). |

| 2. Molecular Descriptor Calculation | Calculate a wide range of molecular descriptors for each compound, including constitutional, topological, geometrical, and electronic descriptors. |

| 3. Dataset Division | Split the dataset into a training set for model building and a test set for external validation. |

| 4. Model Generation | Use a suitable statistical method to build a regression or classification model based on the training set. |

| 5. Model Validation | Evaluate the model's predictive power using internal and external validation techniques to ensure its robustness and reliability. |

A key aspect of QSAR modeling is the identification of molecular descriptors that have the most significant impact on the biological activity of N-(Octan-4-yl)thietan-3-amine. These descriptors can provide insights into the mechanism of action. For example, descriptors related to lipophilicity (e.g., logP) might be important for membrane permeability, while electronic descriptors could be crucial for receptor binding. The selection of relevant descriptors is a critical step in building a predictive and mechanistically interpretable QSAR model.

The applicability domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. It is crucial to define the AD to avoid making predictions for compounds that are too dissimilar from those used to build the model. Various methods can be used to determine the AD, such as those based on the range of descriptor values in the training set or the leverage approach. Any prediction for a new compound, such as a derivative of N-(Octan-4-yl)thietan-3-amine, should be accompanied by an assessment of whether it falls within the model's AD.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for investigating the electronic properties and reactivity of molecules from first principles.

Density Functional Theory (DFT) is a popular quantum chemical method that can be used to study the electronic structure of N-(Octan-4-yl)thietan-3-amine. DFT calculations can provide valuable information about the molecule's geometry, orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential. These properties are fundamental to understanding the molecule's reactivity and its potential interactions with other molecules.

A summary of typical parameters obtained from DFT calculations is provided in the table below:

| Parameter | Description |

| Optimized Geometry | The lowest energy conformation of the molecule, providing bond lengths and angles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity and stability. |

| Mulliken Charges | The partial charges on each atom, which can indicate sites for electrophilic or nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface, highlighting electron-rich and electron-poor regions. |

Prediction of Spectroscopic Properties (e.g., NMR shifts)

In the field of computational chemistry, the prediction of spectroscopic properties for novel molecules such as N-(Octan-4-yl)thietan-3-amine serves as a crucial tool for structural elucidation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure, and computational methods can provide valuable insights into the expected chemical shifts for ¹H and ¹³C nuclei. These predictions are particularly useful in the absence of experimental data or to aid in the assignment of complex spectra.

Methodology for NMR Shift Prediction

The prediction of NMR chemical shifts for N-(Octan-4-yl)thietan-3-amine would typically involve quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used and effective method. nih.govruc.dk The general workflow for such a prediction involves several key steps:

Geometry Optimization: The first step is to determine the lowest energy conformation of the N-(Octan-4-yl)thietan-3-amine molecule. This is achieved by performing a geometry optimization using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d), cc-pVTZ). github.io For flexible molecules like this one, a conformational search is often necessary to identify the most stable isomer, as the chemical shifts can be influenced by the molecular geometry.

NMR Shielding Tensor Calculation: Once the optimized geometry is obtained, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for this step. ruc.dk This calculation is typically performed at the same or a higher level of theory as the geometry optimization to ensure accuracy. mdpi.com

Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). The chemical shift for a given nucleus is calculated using the formula: δ = σ(TMS) - σ(nucleus), where σ is the calculated isotropic shielding constant.

Solvent Effects: To more accurately reflect experimental conditions, solvent effects can be included in the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM). ruc.dk The choice of solvent in the model should match the solvent used for experimental NMR measurements.

Predicted ¹H NMR Shifts

The predicted ¹H NMR spectrum of N-(Octan-4-yl)thietan-3-amine would show distinct signals for the protons in the thietane ring and the octan-4-yl side chain. The chemical shifts are influenced by the local electronic environment of each proton. For instance, protons on carbons adjacent to the sulfur atom and the nitrogen atom in the thietane ring are expected to be deshielded and appear at a lower field (higher ppm value).

Table 1: Predicted ¹H NMR Chemical Shifts for N-(Octan-4-yl)thietan-3-amine (Note: These are hypothetical values based on typical chemical shifts for similar functional groups and are presented for illustrative purposes.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on C adjacent to S (thietane ring) | 3.0 - 3.5 | Multiplet | 4H |

| H on C adjacent to N (thietane ring) | 3.5 - 4.0 | Multiplet | 1H |

| H on C adjacent to N (octan-4-yl chain) | 2.5 - 3.0 | Multiplet | 1H |

| CH₂ groups (octan-4-yl chain) | 1.2 - 1.6 | Multiplet | 10H |

| CH₃ groups (octan-4-yl chain) | 0.8 - 1.0 | Triplet | 6H |

| NH proton | 1.5 - 2.5 | Broad Singlet | 1H |

Predicted ¹³C NMR Shifts

Similarly, the predicted ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. The carbon atoms in the thietane ring, particularly those bonded to the heteroatoms (S and N), would exhibit characteristic chemical shifts. The carbons in the octan-4-yl chain would have shifts typical for aliphatic hydrocarbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(Octan-4-yl)thietan-3-amine (Note: These are hypothetical values based on typical chemical shifts for similar functional groups and are presented for illustrative purposes.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C adjacent to S (thietane ring) | 30 - 40 |

| C adjacent to N (thietane ring) | 55 - 65 |

| C adjacent to N (octan-4-yl chain) | 50 - 60 |

| CH₂ groups (octan-4-yl chain) | 20 - 40 |

| CH₃ groups (octan-4-yl chain) | 10 - 15 |

The use of computational methods to predict NMR spectra is a powerful tool in modern chemical research. nih.govbohrium.com While the accuracy of these predictions can be influenced by the choice of computational method, functional, and basis set, they provide a valuable theoretical framework for interpreting experimental data and confirming molecular structures. nih.govgithub.io For a novel compound like N-(Octan-4-yl)thietan-3-amine, such computational studies would be an indispensable first step in its spectroscopic characterization.

Derivatization Strategies for Chemical Biology Probes and Advanced Materials

Introduction of Functional Handles for Bioconjugation and Probe Development

The secondary amine in N-(Octan-4-yl)thietan-3-amine is a prime site for introducing functional handles necessary for bioconjugation. These handles allow the molecule to be attached to biomolecules such as proteins or nucleic acids, transforming it into a targeted probe. Common strategies involve acylation or alkylation of the amine to introduce functionalities like carboxylic acids, azides, or alkynes.

For instance, acylation with a reagent containing a terminal alkyne or azide (B81097) group facilitates "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and biocompatible, making them ideal for labeling biomolecules in complex biological systems.

Another approach is to introduce a terminal carboxylic acid or an activated ester, such as an N-hydroxysuccinimide (NHS) ester. These groups can readily react with primary amines on proteins, like lysine (B10760008) residues, to form stable amide bonds. This method is widely used for creating protein conjugates for various applications, including immunoassays and targeted drug delivery.

| Functional Handle | Introduction Method | Bioconjugation Chemistry | Typical Reaction Partner |

| Alkyne | Acylation with alkynoic acid | CuAAC or SPAAC | Azide-containing biomolecule |

| Azide | Alkylation with azido-alkyl halide | CuAAC or SPAAC | Alkyne-containing biomolecule |

| Carboxylic Acid | Acylation with cyclic anhydride | Amide bond formation | Amine-containing biomolecule |

| Activated Ester (NHS) | Two-step acylation | Amide bond formation | Amine-containing biomolecule |

Modification of the Octan-4-yl Chain for Lipophilicity and Specificity Modulation

The octan-4-yl chain plays a crucial role in determining the lipophilicity of the molecule, which in turn influences its interaction with biological membranes and protein binding pockets. nih.govresearchgate.net Modifying this chain allows for fine-tuning of the compound's pharmacokinetic and pharmacodynamic properties.

Strategies to modulate lipophilicity include altering the chain length, introducing unsaturation, or incorporating polar functional groups. For example, shortening the alkyl chain would decrease lipophilicity, potentially improving aqueous solubility. Conversely, lengthening the chain could enhance membrane permeability.

The introduction of fluorine atoms is a powerful strategy for modulating lipophilicity and metabolic stability. nih.gov Fluorination can lower the pKa of nearby functional groups and create unique electronic interactions, which can enhance binding affinity and specificity for a target protein. researchgate.net

| Modification Strategy | Effect on Lipophilicity | Potential Application |

| Chain Shortening | Decrease | Improved aqueous solubility |

| Chain Lengthening | Increase | Enhanced membrane permeability |

| Introduction of Double Bonds | Minor Increase | Conformational restriction |

| Introduction of Hydroxyl Groups | Decrease | Increased polarity, hydrogen bonding |

| Fluorination | Variable (often decreases) | Metabolic stability, altered binding |

Synthesis of Thietane (B1214591) Ring-Modified Analogues (e.g., Thietane Dioxides)

The thietane ring itself can be chemically modified to create analogues with altered properties. nih.govnih.govbeilstein-journals.org A significant modification is the oxidation of the sulfur atom to form a thietane sulfoxide (B87167) or a thietane dioxide. acs.orgchemrxiv.orgenamine.net

The oxidation is typically achieved using mild oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting thietane dioxides are more polar and can act as hydrogen bond acceptors, which can dramatically alter the molecule's interaction with biological targets. enamine.net Thietane dioxides are also more metabolically stable than their thietane counterparts.

Furthermore, the thietane ring can undergo ring-opening reactions under certain conditions, providing a pathway to linear sulfur-containing compounds with different biological activities. The strained nature of the four-membered ring makes it susceptible to nucleophilic attack, leading to a variety of potential products. acs.org

| Ring Modification | Reagent | Key Property Change |

| Oxidation to Sulfoxide | m-CPBA (1 equiv.) | Increased polarity |

| Oxidation to Sulfone (Dioxide) | m-CPBA (2 equiv.) | Increased polarity, metabolic stability |

| Ring Opening | Strong Nucleophiles | Formation of linear thioethers |

Incorporation into Polymeric or Material Science Contexts

The bifunctional nature of N-(Octan-4-yl)thietan-3-amine, with its reactive amine and potentially polymerizable thietane ring, makes it an interesting monomer for materials science applications. The amine can be used as a site for initiating polymerization or for grafting onto existing polymer backbones.

The thietane ring can undergo ring-opening polymerization (ROP) under cationic or anionic conditions to produce poly(thioethers). These polymers are known for their high refractive indices and good thermal stability, making them suitable for optical applications.

By incorporating N-(Octan-4-yl)thietan-3-amine into a polymer, the octanyl chain can act as a flexible spacer, influencing the polymer's physical properties such as its glass transition temperature and crystallinity. The amine functionality can also be used to crosslink the polymer chains, creating robust networks with tailored mechanical properties.

| Polymerization Strategy | Resulting Polymer Type | Potential Application |

| Ring-Opening Polymerization | Poly(thioether) | High refractive index materials |

| Amine-initiated Polymerization | Various | Functionalized polymers |

| Grafting onto Polymer Backbone | Polymer with side chains | Modified material properties |

Mechanistic Investigations of Thietane Ring Systems: Reactions and Transformations

Detailed Reaction Mechanisms for Thietane (B1214591) Ring Formation

The synthesis of the thietane ring can be achieved through various mechanistic pathways, primarily involving intramolecular cyclization or cycloaddition reactions.

One of the most common methods is the intramolecular nucleophilic substitution of γ-halothiols or their derivatives. This reaction proceeds via an SN2 mechanism where the sulfur atom acts as the nucleophile, displacing a leaving group at the γ-position. The reaction is typically carried out in the presence of a base to deprotonate the thiol, increasing its nucleophilicity.

Another significant route is the [2+2] cycloaddition of a thiocarbonyl compound and an alkene, often referred to as the Thia-Paternò-Büchi reaction. This photochemical reaction involves the excitation of the thiocarbonyl compound to a triplet state, followed by its addition to the alkene to form a diradical intermediate, which then cyclizes to the thietane ring.

Ring expansion of thiiranes (three-membered sulfur heterocycles) provides another pathway to thietanes. This can be achieved by reacting a thiirane (B1199164) with a one-carbon electrophile, such as a carbene or a sulfonium (B1226848) ylide. The mechanism involves the nucleophilic attack of the thiirane sulfur on the electrophile, followed by ring expansion.

| Formation Method | Reactants | Key Mechanistic Steps | Typical Conditions |

| Intramolecular Nucleophilic Substitution | γ-halothiol | 1. Deprotonation of thiol. 2. Intramolecular SN2 attack. | Base (e.g., NaH, K2CO3) |

| [2+2] Photocycloaddition | Thioketone, Alkene | 1. Photoexcitation of thioketone. 2. Formation of a diradical intermediate. 3. Ring closure. | UV light |

| Thiirane Ring Expansion | Thiirane, Sulfonium Ylide | 1. Nucleophilic attack by sulfur. 2. Intramolecular displacement. | Base to generate ylide |

Regioselectivity and Stereoselectivity in Thietane Ring-Opening and Ring-Expansion Reactions

The regioselectivity and stereoselectivity of thietane reactions are largely governed by the nature of the reactants and the reaction conditions.

In nucleophilic ring-opening reactions , the nucleophile generally attacks the less substituted carbon atom adjacent to the sulfur, a consequence of steric hindrance. However, electronic factors can also play a role. If a substituent can stabilize a positive charge, attack at the more substituted carbon may be favored, particularly in acid-catalyzed reactions where a sulfonium ion intermediate is formed.

Electrophilic ring-opening reactions are initiated by the attack of an electrophile on the sulfur atom, forming a sulfonium salt. The subsequent ring opening by a nucleophile is then directed by both steric and electronic effects.

Ring-expansion reactions , such as the reaction with carbenes, also exhibit regioselectivity. The insertion of the carbene often occurs at the C-S bond, and the regioselectivity is influenced by the substituents on the thietane ring.

| Reaction Type | Regioselectivity | Stereoselectivity | Influencing Factors |

| Nucleophilic Ring-Opening | Generally attacks the less substituted carbon. | Often proceeds with inversion of configuration at the attacked carbon. | Steric hindrance, electronic effects, nature of the nucleophile. |

| Electrophilic Ring-Opening | Dependent on the subsequent nucleophilic attack. | Can be stereospecific depending on the mechanism. | Nature of the electrophile and nucleophile. |

| Ring Expansion with Carbenes | Insertion into the C-S bond. | Can be stereospecific, retaining the stereochemistry of the original thietane. | Substituents on the thietane and carbene. |

Studies on the Reactivity of the Thietane Sulfur Atom

The sulfur atom in the thietane ring is a focal point of its reactivity due to the presence of lone pairs of electrons, making it nucleophilic and susceptible to oxidation.

S-Alkylation and S-Acylation: The nucleophilic sulfur atom readily reacts with electrophiles such as alkyl halides and acyl chlorides to form stable sulfonium salts. These salts can then undergo further reactions, including ring-opening.

S-Oxidation: The sulfur atom can be oxidized to form thietane-1-oxide (sulfoxide) and thietane-1,1-dioxide (sulfone). Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). The oxidation state of the sulfur significantly alters the ring's geometry and electronic properties, thereby influencing its reactivity. The sulfoxides can exist as cis and trans isomers depending on the orientation of the oxygen atom relative to the ring substituents.

Photochemistry of Thietane Derivatives

The photochemistry of thietanes is dominated by [2+2] cycloadditions (Thia-Paternò-Büchi reaction) for their synthesis, as mentioned earlier. The reverse reaction, the photochemical cycloreversion of thietanes, can also occur, leading to the formation of a thiocarbonyl compound and an alkene. The regioselectivity of this fragmentation is dependent on the substitution pattern of the thietane ring and the wavelength of light used.

Another important photochemical reaction is the Norrish Type II reaction of thietan-3-ones, which involves intramolecular hydrogen abstraction by the excited carbonyl group, leading to ring cleavage.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an invaluable tool for understanding the mechanisms of thietane reactions. Density Functional Theory (DFT) is a commonly employed method to investigate reaction pathways, transition states, and the energetics of these processes.

DFT studies have been used to:

Elucidate the stepwise versus concerted nature of [2+2] cycloadditions and cycloreversions.

Predict the regioselectivity and stereoselectivity of ring-opening and ring-expansion reactions by calculating the energies of different possible transition states and intermediates.

Investigate the electronic structure and bonding in thietane and its derivatives, including the effect of sulfur oxidation on ring strain and reactivity.

For example, computational studies on the ring expansion of thietanes with carbenes have helped to elucidate the diradical and zwitterionic intermediates that govern the reaction's outcome. These theoretical models provide insights that are often difficult to obtain through experimental methods alone.

Future Directions and Emerging Research Avenues for N Octan 4 Yl Thietan 3 Amine

Exploration of Novel Pharmacological Targets and Therapeutic Areas

The thietane (B1214591) scaffold is increasingly recognized as a "privileged structure" in drug discovery, appearing in compounds with a wide array of biological activities, including antiviral, anticancer, anti-inflammatory, and antiplatelet properties. For N-(Octan-4-yl)thietan-3-amine, future research will likely focus on screening the compound and its analogues against a diverse panel of pharmacological targets to uncover novel therapeutic applications.

The structural features of N-(Octan-4-yl)thietan-3-amine, specifically the polar thietane ring and the lipophilic octyl chain, suggest potential interactions with various biological macromolecules. The thietane moiety can act as a bioisostere for other functional groups like carbonyls or gem-dimethyl groups, a strategy often employed in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile. Research into thietane-containing nucleosides has shown promise in developing antiviral agents, while other derivatives have been investigated as anticancer agents by modifying the D-ring of taxoids.

Future investigations could systematically explore the potential of N-(Octan-4-yl)thietan-3-amine and its derivatives in the following therapeutic areas:

Oncology: Investigating inhibitory activity against kinases, tubulin polymerization, or other targets implicated in cancer progression.

Infectious Diseases: Screening for antiviral (e.g., against HIV, HCV, Dengue virus) and antibacterial activity.

Central Nervous System (CNS) Disorders: The ability of small heterocyclic scaffolds to cross the blood-brain barrier could make thietane derivatives candidates for neurological targets.

Cardiovascular Diseases: Exploring effects on targets like thromboxane (B8750289) receptors or platelet aggregation.

| Therapeutic Area | Potential Pharmacological Target Class | Rationale based on Thietane Scaffold Precedent |

|---|---|---|

| Oncology | Kinase Inhibitors, Microtubule Stabilizers | Thiazole-containing compounds (related sulfur heterocycles) show potent anticancer activity. Thietane has been used to modify anticancer taxoids. |

| Antiviral | Viral Polymerases (e.g., NS5B), Reverse Transcriptase | Thietanose nucleosides have demonstrated anti-HIV and broad-spectrum antiviral activity. |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes, Matrix Metalloproteinases (MMPs) | General anti-inflammatory properties have been noted for thietane derivatives. |

| Cardiovascular | Thromboxane Receptors, Platelet Aggregation Factors | Thiathromboxane A2 analogues and other derivatives have shown antiplatelet and anticoagulant activity. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The journey from a lead compound to a clinical drug is notoriously long and expensive. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this process by enabling rapid, cost-effective, and accurate predictions of molecular properties. For N-(Octan-4-yl)thietan-3-amine, these computational tools can accelerate its development pipeline significantly.